molecular formula C11H11N3O2 B2790543 1-(4-methylbenzyl)-3-nitro-1H-pyrazole CAS No. 1001510-36-6

1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Cat. No.: B2790543
CAS No.: 1001510-36-6
M. Wt: 217.228
InChI Key: XBTSHQYPEYHCPX-UHFFFAOYSA-N
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Description

The compound “1-(4-methylbenzyl)-3-nitro-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms . The “1-(4-methylbenzyl)” part of the name indicates a benzyl group (a benzene ring attached to a methylene group) with a methyl group at the 4th position of the benzene ring. The “3-nitro” part indicates a nitro group (-NO2) attached at the 3rd position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrazole ring attached to a benzyl group with a methyl substituent, and a nitro group attached to the pyrazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, pyrazole compounds are known to participate in various chemical reactions. For instance, they can undergo reactions with electrophiles at the nitrogen atoms, or nucleophilic addition reactions at the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, a related compound, 4-Methylbenzylamine, has a density of 0.952 g/mL at 25 °C, a boiling point of 195 °C, and is soluble in water .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with “1-(4-methylbenzyl)-3-nitro-1H-pyrazole” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on “1-(4-methylbenzyl)-3-nitro-1H-pyrazole” would depend on its properties and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTSHQYPEYHCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil 92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 20 min, 4-methylbenzylbromide (426 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(4-methyl-benzyl)-3-nitro-1H-pyrazole (316 mg, 82%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 2.36 (3H, s), 5.32 (2H, s), 6.87 (1H, d, J=2.3 Hz), 7.19 (4H, s), 7.34 (1H, d, J=2.3 Hz).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step Two

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